![molecular formula C17H17N5O3 B2935164 3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034425-92-6](/img/structure/B2935164.png)
3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
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Description
The compound “3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule. It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazoles are a class of organic compounds with significant pharmaceutical and agricultural applications. The compound can serve as a precursor for the synthesis of various pyrazole derivatives. These derivatives are synthesized through reactions such as silver-mediated [3 + 2] cycloadditions, which provide functionalized pyrazoles under mild conditions with excellent functional group tolerance .
Catalysis in Organic Reactions
The pyrazole core of the compound can act as a ligand in catalytic cycles, enhancing the efficiency of reactions. For instance, it can be involved in palladium-catalyzed coupling reactions, providing N-arylpyrazoles in very good yields . This application is crucial in developing pharmaceuticals and fine chemicals.
Antileishmanial and Antimalarial Agents
Compounds with a pyrazole moiety have shown potential as antileishmanial and antimalarial agents. A molecular simulation study justified the potent in vitro antipromastigote activity of a related compound, which could suggest similar applications for the compound due to its structural similarity .
Cytotoxic Agents for Cancer Research
The pyrazole-containing compound has the potential to be used in cancer research as a cytotoxic agent. Derivatives of this compound have exhibited in vitro cytotoxic efficiency with IC50 values indicating their effectiveness against cancer cells .
Development of Smoothened Antagonists
The compound’s derivatives can be used in the synthesis of smoothened antagonists, which are important in the field of dermatology for hair inhibition. This application is particularly relevant for conditions like hirsutism .
N-Arylation of Nitrogen-Containing Heterocycles
The compound can be used in the selective N-arylation of nitrogen-containing heterocycles with aryl halides. This process is facilitated by the presence of copper powder and is significant in the synthesis of complex organic molecules .
properties
IUPAC Name |
3-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-11-14(7-19-22(11)12-5-3-2-4-6-12)16(24)20-9-13(10-20)21-15(23)8-18-17(21)25/h2-7,13H,8-10H2,1H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXUNDQGENWBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione |
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